molecular formula C12H25NO B13313205 N-(2-methoxyethyl)-4-propylcyclohexan-1-amine

N-(2-methoxyethyl)-4-propylcyclohexan-1-amine

Cat. No.: B13313205
M. Wt: 199.33 g/mol
InChI Key: AOCVQQZPJSOIRE-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-propylcyclohexan-1-amine is an organic compound that belongs to the class of cyclohexylamines This compound is characterized by a cyclohexane ring substituted with a propyl group and an amine group attached to a 2-methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-propylcyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone, propylamine, and 2-methoxyethanol.

    Formation of Intermediate: Cyclohexanone undergoes reductive amination with propylamine in the presence of a reducing agent such as sodium cyanoborohydride to form N-propylcyclohexanamine.

    Alkylation: The intermediate N-propylcyclohexanamine is then alkylated with 2-methoxyethanol in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

N-(2-methoxyethyl)-4-propylcyclohexan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, such as its role in modulating neurotransmitter systems.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline
  • N,N-bis(2-methoxyethyl)acrylamide

Uniqueness

N-(2-methoxyethyl)-4-propylcyclohexan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexane ring with a propyl group and a 2-methoxyethyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-propylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-3-4-11-5-7-12(8-6-11)13-9-10-14-2/h11-13H,3-10H2,1-2H3

InChI Key

AOCVQQZPJSOIRE-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NCCOC

Origin of Product

United States

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